molecular formula C12H11FO3 B8566942 Methyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate

Methyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate

Cat. No. B8566942
M. Wt: 222.21 g/mol
InChI Key: FHSHXQCNQKVIJC-UHFFFAOYSA-N
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Patent
US09273058B2

Procedure details

To a stirred solution of Intermediate 308B (1.0 g, 3.93 mmol) in MeOH (15 mL) was added a concentrated aq. solution of HCl (5 mL) and the solution was stirred at RT for 12 h. The volatiles were removed under reduced pressure and the resulting residue was purified by silica gel chromatography (24 g REDISEP® column, eluting with 20% EtOAc in hexanes). Fractions containing the product were combined and evaporated to afford Intermediate 308C as a colorless oil (700 mg, 80%). 1H NMR (400 MHz, chloroform-d) δ ppm 7.45 (dd, J=8.94, 5.05 Hz, 2H), 7.09 (t, J=8.66 Hz, 2H), 3.89 (m, 2H), 3.71 (s, 3H), 3.57-3.72 (m, 2H).
Name
Intermediate 308B
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:16]([OH:18])=[O:17])[CH2:11][C:10]([O:14]C)(OC)[CH2:9]2)=[CH:4][CH:3]=1.Cl.[CH3:20]O>>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([C:16]([O:18][CH3:20])=[O:17])[CH2:9][C:10](=[O:14])[CH2:11]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Intermediate 308B
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C1(CC(C1)(OC)OC)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at RT for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel chromatography (24 g REDISEP® column, eluting with 20% EtOAc in hexanes)
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1(CC(C1)=O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 700 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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